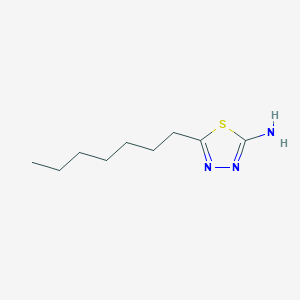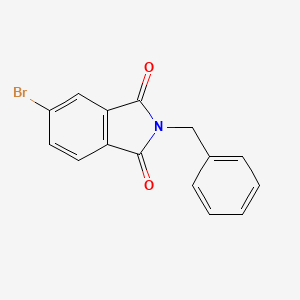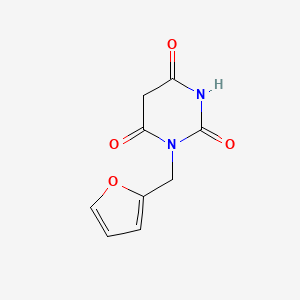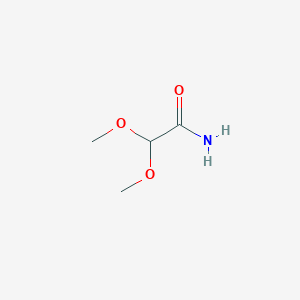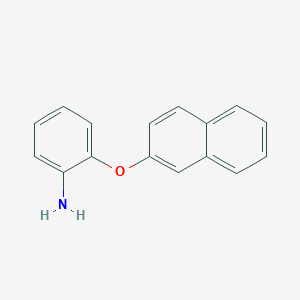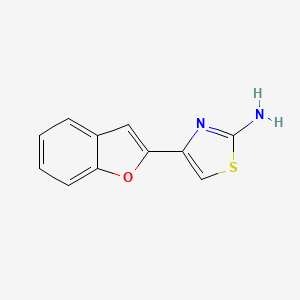
4-Benzofuran-2-yl-thiazol-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of derivatives containing the 4-Benzofuran-2-yl-thiazol-2-ylamine moiety has been explored in recent studies. One such derivative is the 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one, which was synthesized using 1-(1-benzofuran-2-yl)-2-bromoethanone as a key intermediate. The process involved the reaction of this intermediate with thiourea to yield 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine. Subsequent reactions with various aromatic aldehydes produced Schiff bases, which upon treatment with thioacetic acid and catalytic anhydrous ZnCl2, led to the formation of thiazolidinone derivatives. These compounds were characterized by analytical and spectral data and evaluated for antimicrobial and analgesic activities .
Molecular Structure Analysis
The molecular structure of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines was elucidated through a catalyst-free synthesis approach. The reaction involved an equimolar mixture of 4-methoxyaniline, phenyl isothiocyanate, and 2-bromoacetylbenzofuran in ethanol, yielding the desired heterocycles with high efficiency. The structures of these compounds were confirmed using NMR spectroscopy and single-crystal diffraction. The molecules displayed common intermolecular interactions such as C–H···X (X = N, O, π) and π···π contacts, with variations in the crystal packing influenced by the substituents on the phenyl rings. The electron density maps and Hirshfeld surfaces were used to understand these intermolecular contacts .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives are characterized by their efficiency and the absence of a catalyst in some cases. The formation of Schiff bases and their subsequent conversion to thiazolidinone derivatives highlights the reactivity of the intermediate compounds. The variations in yield and the formation of unexpected by-products in the presence of different substituents, such as methoxy and fluoro groups, indicate the influence of these groups on the reaction pathway and the final product distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their analytical and spectral data. The antimicrobial and analgesic screening suggests potential biological relevance, while the crystal structure elucidation provides insights into the solid-state properties. The intermolecular interactions and the influence of substituents on the crystal packing are crucial for understanding the properties of these compounds. The high yields reported for the synthesis processes indicate good stability and reactivity under the chosen reaction conditions .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Derivatives for Biological Agents : The synthesis of derivatives like 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one as biological agents was developed. These compounds were screened for antimicrobial and analgesic activity, indicating their potential use in medical applications (Bhovi K. Venkatesh et al., 2010).
Antimicrobial Activities of Fluorine-containing Derivatives : A study synthesized fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines, evaluating their antibacterial and antifungal activities. Some synthesized compounds showed significant antimicrobial activities (T. Chundawat et al., 2014).
Antimicrobial Activity of Imidazothiazole Derivatives : Another research focused on synthesizing imidazothiazole derivatives of benzofuran and testing their antimicrobial activities. Preliminary results revealed promising antimicrobial activities for some compounds (S. Shankerrao et al., 2017).
Evaluation as Anti-HIV, Anticancer, and Antimicrobial Agents : Synthesis of novel benzofuran derivatives was carried out, and their evaluation for anti-HIV, anticancer, antibacterial, and antifungal activities was conducted. Some compounds showed significant reduction in the viral cytopathic effect and mild antifungal activity (S. Rida et al., 2006).
Synthesis for Antimicrobial Activity : Studies have also been conducted on the synthesis of various derivatives of benzofuran, such as benzofuranoyl-pyrazole, and their evaluation for antimicrobial activity. These compounds have shown promising results against different microorganisms (M. El-Zahar et al., 2009).
Future Directions
Benzofuran and its derivatives, including “4-Benzofuran-2-yl-thiazol-2-ylamine”, have been the focus of considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Mechanism of Action
Target of Action
It is known that thiazole derivatives have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase .
Biochemical Pathways
Thiazole derivatives have been found to interfere with the cell cycle, particularly during the g2/m phase . This interference can slow the growth of different tumor cells, including those that lead to liver and cervical cancer .
Result of Action
Thiazole derivatives have been found to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c12-11-13-8(6-15-11)10-5-7-3-1-2-4-9(7)14-10/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIAVCUUQIGJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367887 | |
| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3084-04-6 | |
| Record name | 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



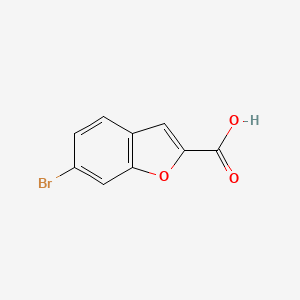
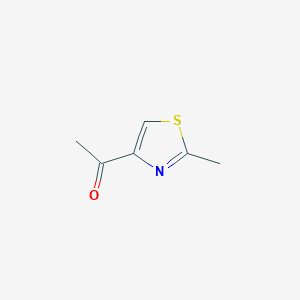
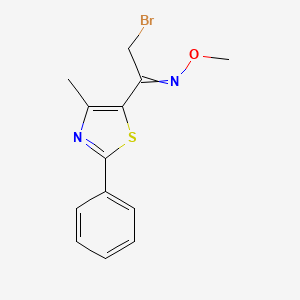
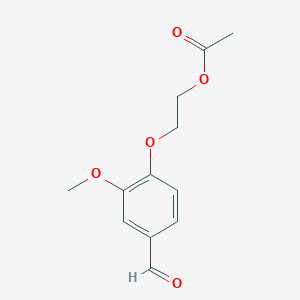
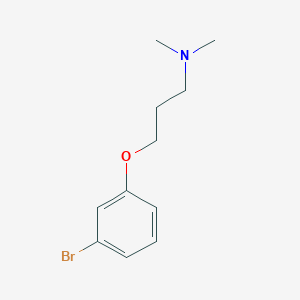
![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
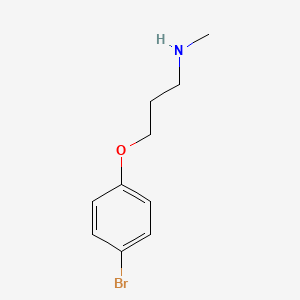
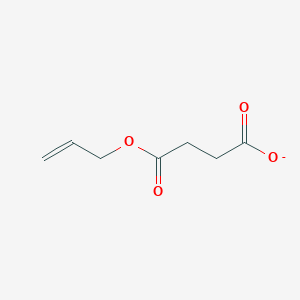
acetate](/img/structure/B1332300.png)
